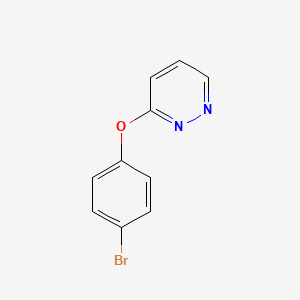

3-(4-溴苯氧基)哒嗪

描述

3-(4-Bromophenoxy)pyridazine is a chemical compound with the CAS Number: 40890-13-9 . It has a molecular weight of 251.08 and its IUPAC name is 3-(4-bromophenoxy)pyridazine .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers .Molecular Structure Analysis

The InChI code for 3-(4-Bromophenoxy)pyridazine is 1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Pyridazine derivatives have been shown to undergo [3 + n] cycloaddition reactions . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

The melting point of 3-(4-Bromophenoxy)pyridazine is 104-105 degrees Celsius .科学研究应用

Medicinal Chemistry: Antimicrobial and Anticancer Applications

3-(4-Bromophenoxy)pyridazine: has been identified as a core structure in the development of new antimicrobial and anticancer agents. Its role in [3 + n] cycloaddition reactions allows for the creation of complex molecules with potential therapeutic effects . The ability to manipulate the stereochemistry and regiochemistry of these reactions enhances the possibility of discovering new drugs with optimized efficacy and reduced side effects.

Optoelectronics: Fluorescent Materials and Sensors

In the field of optoelectronics, 3-(4-Bromophenoxy)pyridazine derivatives are explored for their fluorescent properties. These compounds can be used to develop new materials that emit light upon stimulation, which is valuable for creating sensors and other electronic devices . The versatility of the pyridazine ring makes it suitable for fine-tuning the photophysical properties required for specific applications.

Heterocyclic Chemistry: Synthesis of Polysubstituted Compounds

The pyridazine ring serves as a versatile scaffold for synthesizing a wide range of polysubstituted compounds. These compounds are of great interest in pharmaceuticals and agrochemicals, where the introduction of various substituents can lead to diverse biological activities . The synthesis of such compounds often involves innovative approaches to create molecules with desired properties.

Molecular Recognition: Drug Design

The conformation of 3-(4-Bromophenoxy)pyridazine derivatives plays a significant role in molecular recognition, which is a critical aspect of drug design. The non-bonded interactions between the ring nitrogen atoms and substituents influence the binding affinity and specificity towards biological targets . This property is exploited to design drugs with high target selectivity.

Pharmacology: Development of Bioactive Molecules

Pyridazine derivatives, including 3-(4-Bromophenoxy)pyridazine , are known to exhibit a wide range of pharmacological activities. They are used as scaffolds for developing highly functionalized compounds with antimicrobial, antidepressant, anti-hypertensive, and anticancer properties . The pyridazine ring’s unique structure allows for the attachment of various functional groups, leading to novel bioactive molecules.

Agrochemistry: Herbicides and Pesticides

The pyridazine ring is also present in some commercially available agrochemicals. Derivatives of 3-(4-Bromophenoxy)pyridazine have been utilized to create herbicides and pesticides. The ability to modify the pyridazine core structure enables the development of compounds with specific action mechanisms against pests and weeds .

安全和危害

未来方向

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . The recent advances in [3 + n] cycloaddition reactions in the pyridazine series have opened up new possibilities for their medicinal chemistry and optoelectronic applications .

作用机制

Target of Action

It is known that pyridazinone derivatives, a category to which 3-(4-bromophenoxy)pyridazine belongs, have been associated with a wide range of pharmacological activities .

Mode of Action

Pyridazinone derivatives have been found to exhibit a broad spectrum of activities, suggesting diverse modes of action depending on the specific derivative and its targets .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that the effects of 3-(4-bromophenoxy)pyridazine’s action are likely diverse and dependent on the specific targets and pathways it interacts with .

属性

IUPAC Name |

3-(4-bromophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFRVJNWPBDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

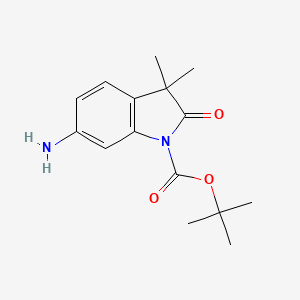

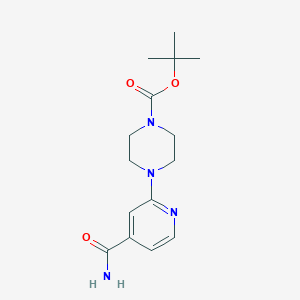

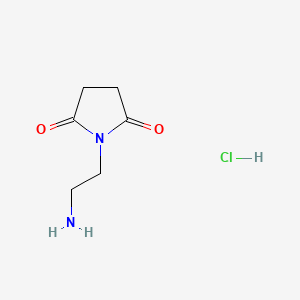

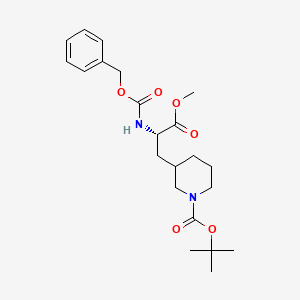

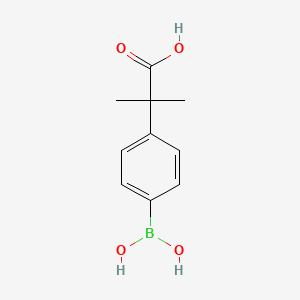

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)

![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)